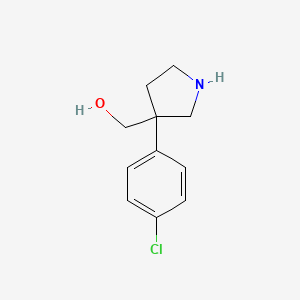

3-(4-Chlorophenyl)-3-pyrrolidinemethanol

Description

Structure

3D Structure

Properties

CAS No. |

52423-66-2 |

|---|---|

Molecular Formula |

C11H14ClNO |

Molecular Weight |

211.69 g/mol |

IUPAC Name |

[3-(4-chlorophenyl)pyrrolidin-3-yl]methanol |

InChI |

InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)11(8-14)5-6-13-7-11/h1-4,13-14H,5-8H2 |

InChI Key |

WATLLISLIIGXIS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(CO)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 4 Chlorophenyl 3 Pyrrolidinemethanol and Analogues

Enantioselective Synthesis of Pyrrolidinemethanol Derivatives

Achieving a specific three-dimensional structure (enantioselectivity) in pyrrolidinemethanol derivatives is a key focus of synthetic organic chemistry. This is often accomplished through two main approaches: the use of chiral catalysts and derivation from naturally occurring chiral molecules.

Asymmetric Synthesis Approaches Employing Chiral Catalysts

Chiral catalysts are instrumental in guiding chemical reactions to favor the formation of one enantiomer over the other. mdpi.com Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric synthesis of chiral pyrrolidines. mdpi.comunibo.it For instance, chiral oxazaborolidine catalysts, prepared from chiral pyrrolidinemethanol derivatives, have been effectively used in the asymmetric reduction of prochiral ketones to produce chiral secondary alcohols with high enantiomeric excess (up to 98% ee). bit.edu.cn

The design of these catalysts often involves modifying the structure of pyrrolidine-based organocatalysts to enhance their efficiency and selectivity. mdpi.com This can include the introduction of rigid structural elements, such as a camphor (B46023) moiety, to act as a stereocontrolling element. unibo.it The mechanism of action for many of these catalysts involves the formation of an enamine intermediate from the reaction of a chiral amine and a carbonyl compound, which then reacts enantioselectively with a given substrate. nih.gov

| Catalyst Type | Precursor | Key Features | Application | Ref. |

| Oxazaborolidine | Chiral Pyrrolidinemethanol Derivatives | In situ preparation | Asymmetric borane (B79455) reduction of prochiral ketones | bit.edu.cn |

| Pyrrolidinyl-camphor | Proline or 4-hydroxyproline | Rigid bicyclic camphor as stereocontrolling element | Synergistic activation of nucleophile and electrophile | unibo.it |

| Diarylprolinol Silyl Ethers | Prolinol derivatives | - | Asymmetric functionalization of aldehydes | mdpi.comunibo.it |

Derivations from Chiral Precursors, such as Substituted Prolines

Another effective strategy for synthesizing enantiomerically pure compounds is to start with a chiral precursor, a molecule that already possesses the desired stereochemistry. Substituted prolines, which are derivatives of the naturally occurring amino acid proline, are common starting materials for this purpose. mdpi.commdpi.com The inherent chirality of these precursors is transferred to the final product, ensuring the desired stereochemical outcome.

The synthesis of various 3-substituted prolines has been achieved through methods like palladium-mediated couplings starting from 3-hydroxy-(S)-2-proline. nih.gov This approach allows for the introduction of a variety of functional groups at the C3 position of the pyrrolidine (B122466) ring. nih.gov Furthermore, asymmetric 1,3-dipolar cycloaddition reactions using chiral oxazolidinones as dipolarophiles have been employed to create polyfunctionalized proline derivatives with a high degree of regio- and diastereoselectivity. uow.edu.au

Regioselective Functionalization of the Pyrrolidine Ring System

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is crucial when modifying the pyrrolidine ring. This allows for the precise placement of functional groups and the construction of more complex molecular architectures.

Ring Expansion Methodologies to Form Related Heterocycles

Ring expansion reactions provide a pathway to synthesize larger heterocyclic structures from the pyrrolidine ring. For example, optically active 3-hydroxypiperidines can be formed from pyrrolidinemethanol derivatives. documentsdelivered.com These transformations are valuable for creating a diverse range of N-heterocycles that are of interest in medicinal chemistry and materials science.

Introduction and Modification of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group is a key structural component of 3-(4-chlorophenyl)-3-pyrrolidinemethanol. The introduction of this group onto the pyrrolidine scaffold can be achieved through various synthetic methods. For instance, the synthesis of related compounds, such as 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides, has been accomplished starting from the corresponding (chlorophenyl)-succinic acids. mdpi.com While this example illustrates the synthesis of different isomers, similar principles can be applied to introduce the 4-chlorophenyl group.

Furthermore, palladium-catalyzed C-H functionalization reactions offer a modern and efficient way to form carbon-carbon bonds, which could be utilized to attach the 4-chlorophenyl group to a pre-existing pyrrolidine ring. nih.gov

Development of Synthetic Pathways for Related 3-(4-Chlorophenyl)pyrrolidinemethanol Analogues

The development of synthetic routes for analogues of 3-(4-chlorophenyl)pyrrolidinemethanol is an active area of research. These analogues may feature different substituents on the phenyl ring or the pyrrolidine ring, or they may have the core structure modified in other ways. For example, a three-component condensation reaction of aryl aldehydes, asparagine, and N-methylmaleimide has been used to synthesize polysubstituted homoproline analogs, which are structurally related to substituted prolines. nih.gov This multicomponent approach allows for the rapid generation of a library of related compounds.

The synthesis of various pyrrolidine derivatives, including those with different aryl substituents, is often pursued to explore structure-activity relationships in medicinal chemistry. mdpi.com

Structure Activity Relationship Sar Investigations of 3 4 Chlorophenyl 3 Pyrrolidinemethanol Derivatives

Elucidation of Substituent Effects on Biological Activity

The biological activity of 3-aryl-pyrrolidine derivatives is highly sensitive to the nature and position of substituents on the aromatic rings and the pyrrolidine (B122466) nitrogen. Investigations into a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have illuminated these effects on norepinephrine (B1679862) transporter (NET) and serotonin (B10506) transporter (SERT) inhibition.

Substitution on the Pyrrolidine Nitrogen: Modification of the N-substituent on the pyrrolidine ring has a profound impact on potency. A free secondary amine (N-H) is often essential for high activity. For instance, in a related series, the N-methylated analogue showed a significant drop in potency at both NET and SERT compared to its unsubstituted counterpart. This suggests that the hydrogen on the nitrogen may be involved in a critical hydrogen bond interaction with the target protein.

Substitution on the Phenyl Ring: The substitution pattern on the 3-phenyl group is a key determinant of inhibitory activity. The parent compound with an unsubstituted phenyl ring often serves as a baseline for activity. The introduction of substituents can modulate potency and selectivity. For example, in the analogous 3-(phenoxy-phenyl-methyl)-pyrrolidine series, moving the phenoxy group from the 2-position to the 3-position on the phenyl ring resulted in a significant decrease in NET inhibition.

The table below summarizes the effects of various substitutions on the inhibitory activity at NET and SERT for a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, which can be considered representative for this class of compounds. nih.govebi.ac.uk

Table 1: Effect of Substituents on NET and SERT Inhibition

| Compound | R1 (N-substituent) | R2 (Phenyl substituent) | NET Ki (nM) | SERT Ki (nM) |

|---|---|---|---|---|

| 1 | H | 2-phenoxy | 1.1 | 1.3 |

| 2 | CH₃ | 2-phenoxy | 10 | 11 |

| 3 | H | 3-phenoxy | 108 | 1.8 |

| 4 | H | 4-phenoxy | 13 | 1.4 |

| 5 | H | 2-(4-fluorophenoxy) | 0.8 | 1.4 |

| 6 | H | 2-(3-fluorophenoxy) | 0.9 | 1.8 |

| 7 | H | 2-(2-fluorophenoxy) | 2.5 | 4.8 |

As shown in the table, adding a fluorine atom to the phenoxy ring generally maintains or slightly improves potency, with the 4-fluoro substitution (Compound 5) being particularly favorable for NET inhibition. nih.govebi.ac.uk

Influence of Stereochemistry on Pharmacological Profiles

Stereochemistry is a critical factor governing the pharmacological activity of chiral drugs. nih.gov For 3-substituted pyrrolidine derivatives, the chiral center at the C3 position of the pyrrolidine ring dictates the spatial orientation of the bulky aryl substituents, which in turn significantly affects the interaction with the binding site of the target protein. nih.govresearchgate.net

In the 3-(phenoxy-phenyl-methyl)-pyrrolidine series, the individual enantiomers were separated and evaluated. The (S)-enantiomer was found to be significantly more potent at both NET and SERT than the (R)-enantiomer. This stereoselectivity highlights a specific and highly ordered interaction with the transporter binding sites. The more active (S)-enantiomer likely orients the phenyl and phenoxy groups in a conformation that is optimal for binding, whereas the (R)-enantiomer presents a less favorable orientation. nih.govebi.ac.uk

Table 2: Influence of Stereochemistry on Inhibitory Potency

| Compound | Stereochemistry | NET Ki (nM) | SERT Ki (nM) |

|---|---|---|---|

| 1a | (S)-enantiomer | 0.8 | 1.1 |

| 1b | (R)-enantiomer | 19 | 12 |

This dramatic difference in potency between enantiomers underscores the importance of controlling stereochemistry during drug design and synthesis to maximize therapeutic effect. nih.govnih.gov

Conformational Analysis and its Correlation with Bioactivity

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. nih.gov Conformational analysis of 3-aryl-pyrrolidine derivatives helps to understand the spatial arrangement of the key functional groups and how this geometry relates to binding affinity. Computational modeling and spectroscopic techniques, such as NMR, are often employed to determine the preferred low-energy conformations of these molecules in solution. researchgate.netmdpi.com

For this class of compounds, the key conformational features include the puckering of the pyrrolidine ring and the rotational angles (torsion angles) of the bonds connecting the aryl groups to the ring. The pyrrolidine ring can adopt various envelope or twisted conformations. The relative orientation of the 4-chlorophenyl group and the hydroxymethyl group is crucial for proper engagement with the target.

Studies on related structures suggest that the most active conformation places the aromatic rings in a specific spatial relationship that complements the topology of the binding pocket. nih.gov For inhibitors of monoamine transporters, this often involves a conformation that mimics the endogenous substrate (e.g., norepinephrine or serotonin). The molecule must adopt a low-energy conformation that minimizes steric clashes while maximizing favorable interactions (e.g., hydrogen bonds, pi-stacking) with amino acid residues in the binding site. A rigidified conformation that pre-organizes the molecule into its bioactive shape can lead to enhanced potency.

Pharmacological and Biological Research of 3 4 Chlorophenyl 3 Pyrrolidinemethanol in Preclinical Models

In Vitro Efficacy Assessments in Cell-Based Assays

Anti-Inflammatory Modulatory Effects

For instance, some piperidine (B6355638) derivatives, which share structural similarities with pyrrolidines, have shown anti-inflammatory properties. ontosight.ai Furthermore, certain pyrrolidine (B122466) derivatives have been reported to exhibit anti-inflammatory activity, indicating that the pyrrolidine ring can serve as a scaffold for the development of anti-inflammatory agents. nih.gov The analgesic activity observed in the late phase of the formalin test for some 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives has been suggested to indicate an anti-inflammatory profile. mdpi.com This is based on the understanding that the second phase of the formalin test is associated with inflammatory processes.

Research into various pyrrole (B145914) derivatives has also demonstrated their potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. unina.it Specifically, some diarylpyrroles have been evaluated for their ability to inhibit COX-1 and COX-2, with some compounds showing selectivity for COX-2. unina.it While these are not direct derivatives of 3-(4-Chlorophenyl)-3-pyrrolidinemethanol, they highlight the potential of the broader class of pyrrolidine-containing molecules to interact with inflammatory targets.

In Vivo Preclinical Characterization in Animal Models

A significant body of preclinical research has focused on the anticonvulsant activity of chlorophenyl-pyrrolidine derivatives. These studies often utilize established animal models of epilepsy to assess the efficacy of new chemical entities.

One closely related compound, 3-(p-chlorophenyl)pyrrolidine , has been investigated as a prototype GABAergic prodrug. nih.gov In preclinical studies, the parenteral administration of this compound was found to result in detectable brain levels of its active metabolite, baclofen, and demonstrated activity in an isoniazid-induced convulsion model. nih.gov This suggests that the 3-(4-chlorophenyl)pyrrolidine (B56861) structure can serve as a carrier to deliver active substances to the central nervous system and exert anticonvulsant effects.

Furthermore, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated in several acute models of epilepsy, including the maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov One of the most active substances from this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed a more beneficial ED₅₀ and protective index than the reference drug, valproic acid, in the MES and 6 Hz tests. nih.gov

The table below summarizes the anticonvulsant activity of a selected derivative from the aforementioned study.

Table 1: Anticonvulsant Activity of a 3-(2-chlorophenyl)-pyrrolidine-2,5-dione Derivative in Preclinical Models

| Compound | Test | ED₅₀ (mg/kg) | Reference Drug (Valproic Acid) ED₅₀ (mg/kg) |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 68.30 | 252.74 |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz (32 mA) | 28.20 | 130.64 |

These findings underscore the potential of the chlorophenyl-pyrrolidine scaffold in the development of novel anticonvulsant agents.

Understanding the pharmacodynamic profile and confirming target engagement are crucial steps in preclinical drug development. For the class of chlorophenyl-pyrrolidine derivatives, some insights into their mechanism of action have been elucidated.

For the active anticonvulsant compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione , in vitro binding assays were conducted to determine its plausible molecular mechanism. The results suggested that its anticonvulsant action likely relies on its interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.gov

In the case of 3-(p-chlorophenyl)pyrrolidine , its role as a GABAergic prodrug points to a pharmacodynamic profile centered on the GABA system. nih.gov Preclinical studies have shown that this compound undergoes metabolic transformation to active metabolites, such as baclofen, which then engage with GABA receptors in the brain. nih.gov The detection of these metabolites in the brain following administration of the parent compound serves as an indirect measure of target engagement.

While specific target engagement biomarkers have not been developed for this compound itself, the general approach in preclinical research involves assessing the interaction of a compound with its intended biological target. This can be achieved through various in vitro and in vivo techniques, including radioligand binding assays, enzyme activity assays, and monitoring of downstream signaling pathways.

Advanced Analytical and Spectroscopic Characterization in Research on 3 4 Chlorophenyl 3 Pyrrolidinemethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Determination

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-(4-Chlorophenyl)-3-pyrrolidinemethanol. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework, connectivity of atoms, and the chemical environment of each nucleus.

In ¹H NMR spectroscopy, the chemical shifts, integration, and multiplicity (splitting patterns) of the signals correspond to the distinct types of protons in the molecule. The aromatic protons on the 4-chlorophenyl ring typically appear as two distinct doublets in the downfield region (around 7.2-7.4 ppm) due to the symmetrical substitution pattern. The protons of the pyrrolidine (B122466) ring and the methylene (B1212753) protons of the methanol (B129727) group exhibit more complex signals in the aliphatic region of the spectrum. The hydroxyl (-OH) and amine (-NH) protons are often observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The spectrum would show distinct peaks for the quaternary carbon attached to the chlorophenyl and pyrrolidine groups, the four different carbons of the aromatic ring, and the carbons of the pyrrolidine ring and hydroxymethyl group.

NMR is also a powerful tool for purity determination. researchgate.netnih.gov The presence of unexpected signals in the spectrum can indicate the presence of impurities, such as residual solvents or by-products from the synthesis. Furthermore, quantitative NMR (qNMR) can be employed to accurately determine the purity of a sample by integrating the signals of the analyte against those of a certified internal standard. nih.govhyphadiscovery.com

Illustrative ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.35 | d | 2H | Ar-H (ortho to Cl) |

| 7.28 | d | 2H | Ar-H (meta to Cl) |

| 3.65 | s | 2H | -CH₂OH |

| 3.20 - 3.40 | m | 2H | Pyrrolidine-H |

| 2.95 - 3.15 | m | 2H | Pyrrolidine-H |

| 2.40 (br s) | s | 1H | -OH |

| 2.10 - 2.30 | m | 2H | Pyrrolidine-H |

Illustrative ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 145.2 | Ar-C (quaternary) |

| 132.8 | Ar-C (para to substituent) |

| 128.5 | Ar-CH (meta to Cl) |

| 127.9 | Ar-CH (ortho to Cl) |

| 70.1 | C (quaternary, attached to Ar and Pyrrolidine) |

| 68.5 | -CH₂OH |

| 55.4 | Pyrrolidine-CH₂ |

| 46.8 | Pyrrolidine-CH₂ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, allowing for precise mass determination. The molecular formula of the compound is C₁₁H₁₄ClNO. chemnet.com High-resolution mass spectrometry (HRMS) can confirm this composition by measuring the mass with very high accuracy.

Electron Ionization (EI) mass spectrometry provides valuable structural information through analysis of the compound's fragmentation pattern. nih.govlibretexts.org The molecular ion (M⁺) peak would be observed, and its characteristic isotopic pattern, due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would be evident at M⁺ and M+2. The fragmentation is predictable based on the functional groups present. libretexts.orgchemguide.co.uk Common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the pyrrolidine ring is a common pathway for amines.

Loss of a hydroxymethyl radical (•CH₂OH): This would result in a significant fragment ion.

Loss of water (H₂O): Dehydration is a common fragmentation for alcohols.

Fragmentation of the chlorophenyl ring: Cleavage can lead to the formation of a chlorotropylium ion or loss of a chlorine radical.

The resulting mass spectrum serves as a molecular fingerprint, providing strong evidence for the proposed structure.

Predicted Mass Spectrometry Data (EI-MS)

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Comments |

|---|---|---|

| 211/213 | [C₁₁H₁₄ClNO]⁺ | Molecular ion (M⁺), showing 3:1 isotope pattern for Cl |

| 180/182 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 172/174 | [C₁₀H₁₁ClN]⁺ | Result of alpha-cleavage at the pyrrolidine ring |

| 139/141 | [C₇H₇Cl]⁺ | Chlorobenzyl cation or related fragment |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a chiral molecule like this compound, this technique is uniquely capable of establishing the absolute configuration (the R or S designation at the chiral center) without ambiguity, provided a suitable single crystal of an enantiomerically pure sample can be grown. wikipedia.orgnih.gov

The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of electron density maps, from which a model of the molecule can be built. This model reveals exact bond lengths, bond angles, and torsion angles. The resulting data not only confirms the molecular connectivity but also provides insight into the preferred conformation of the molecule in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups. All enantiomerically pure chiral molecules crystallize in one of the 65 chiral space groups (Sohncke groups). wikipedia.org

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄ClNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1105.9 |

| Z (molecules/unit cell) | 4 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. ljmu.ac.uk These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, often overlapping with the N-H stretch of the secondary amine. C-H stretching vibrations for the aromatic ring are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretch of the primary alcohol would be expected around 1050 cm⁻¹. The C-Cl stretch typically appears in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR. uantwerpen.be It is particularly sensitive to non-polar bonds. The symmetric stretching of the aromatic ring often gives a strong Raman signal. The technique can provide additional details about the carbon skeleton and is useful for studying conformational properties of the molecule.

Together, these spectra confirm the presence of all key functional groups, corroborating the structural assignment made by NMR and MS.

Expected Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3600 (broad) | O-H Stretch | Alcohol |

| 3100 - 3400 | N-H Stretch | Secondary Amine |

| 3010 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic |

| 1590, 1490 | C=C Stretch | Aromatic Ring |

| 1090 | C-N Stretch | Amine |

| 1050 | C-O Stretch | Primary Alcohol |

| 1015 | In-plane C-H bend | Aromatic |

| 830 | Out-of-plane C-H bend | 1,4-disubstituted aromatic |

Chiral Chromatography for Enantiomeric Purity and Separation

Since this compound possesses a chiral center, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. sigmaaldrich.com

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly versatile and often successful in separating a wide range of chiral compounds. nih.govnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different energies, leading to different retention times on the column.

The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for optimizing the resolution between the two enantiomer peaks. By comparing the chromatogram of a racemic sample (a 50:50 mixture of both enantiomers) with that of a potentially enriched sample, the relative peak areas can be used to calculate the enantiomeric excess.

Illustrative Chiral HPLC Separation Parameters

| Parameter | Description |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Computational Chemistry and Molecular Modeling of 3 4 Chlorophenyl 3 Pyrrolidinemethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) are widely used to investigate the geometry, electronic distribution, and reactivity of molecules similar to 3-(4-Chlorophenyl)-3-pyrrolidinemethanol.

Research on structurally related compounds, such as pyrazole (B372694) and triazole derivatives containing a 4-chlorophenyl moiety, demonstrates the utility of these methods. ijbiotech.comdntb.gov.uanih.gov DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(3df,pd), are employed to optimize the molecular geometry and determine key parameters like bond lengths and angles. ijbiotech.comnih.gov For a pyrazole derivative, the optimized bond lengths of the C-C bonds in the phenyl ring calculated with the B3LYP method were found to be in the range of 1.289 to 1.489 Å, which aligns well with experimental data. ijbiotech.com

These calculations also yield crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. bohrium.comresearchgate.net For instance, a study on 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one revealed a HOMO–LUMO gap of 5.086 eV, suggesting significant stability. bohrium.com Other electronic properties, such as ionization potential, electron affinity, and global hardness, can also be derived from these orbital energies, providing a comprehensive reactivity profile. bohrium.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

| Parameter | Calculated Value | Method/Basis Set | Significance | Reference |

|---|---|---|---|---|

| HOMO-LUMO Gap | 5.086 eV | B3LYP/6-311G(d,p) | Indicates chemical stability and reactivity. | bohrium.com |

| Ionization Potential | 6.844 eV | B3LYP/6-311G(d,p) | Energy required to remove an electron. | bohrium.com |

| Electrophilicity Index | 3.640 eV | B3LYP/6-311G(d,p) | Measures the propensity to accept electrons. | bohrium.com |

| C-C Bond Length (Phenyl) | 1.289 - 1.489 Å | B3LYP | Correlates with experimental geometric data. | ijbiotech.com |

Molecular Docking and Dynamics Simulations for Ligand-Biomacromolecule Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com This method is crucial for identifying potential biological targets for compounds like this compound and elucidating their binding modes. For related pyrrolidine (B122466) and chlorophenyl-containing compounds, docking studies have been performed against a variety of protein targets, including enzymes and receptors. bohrium.comnih.govijper.org

In a study on pyrrolidine derivatives, molecular docking was used to understand the interaction with the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). nih.gov Similarly, docking of pyrazoline derivatives against the human mitochondrial branched-chain aminotransferase (BCATm) active site was performed to evaluate anticonvulsant activity. ijper.org These studies typically report a binding affinity or docking score, which estimates the strength of the interaction. For example, a novel pyrazoline derivative showed a high docking score of -6.898 against BCATm. ijper.org The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the protein's binding pocket.

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov MD simulations provide a dynamic view of the interactions, allowing researchers to observe conformational changes and confirm the stability of key binding interactions. nih.gov In a study of pyrrolidine derivatives targeting Mcl-1, a 100 ns simulation demonstrated the stability of the compounds within the protein's binding site. nih.gov

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrazoline derivative | BCATm (PDB ID: 2A1H) | -6.898 | Not specified | ijper.org |

| Dihydroisoxazol-pyrrolidinone | CYP3A4 | -6.32 | Not specified | bohrium.com |

| Dihydroisoxazol-pyrrolidinone | CYP1A2 | -6.12 | Not specified | bohrium.com |

| Pyrrolidine derivatives | Mcl-1 | Not specified | Key residues in binding site | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For classes of compounds including pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov

These models are built using a training set of molecules with known activities. The structures are aligned, and steric and electrostatic fields are calculated around them. Statistical methods, such as Partial Least Squares (PLS), are then used to correlate variations in these fields with changes in biological activity. A robust QSAR model is characterized by high statistical significance, indicated by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govderpharmachemica.com

For a series of pyrrolidine derivatives acting as Mcl-1 inhibitors, CoMFA and CoMSIA models were developed with good stability and predictability (CoMFA: q² = 0.689, r² = 0.999; CoMSIA: q² = 0.614, r² = 0.923). nih.gov The results of these models are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov These maps provide crucial guidance for the design of new, more potent analogues. nih.govderpharmachemica.com

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | pred_r² (Predictive r²) | Target | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.689 | 0.999 | 0.986 | Mcl-1 Inhibitors | nih.gov |

| CoMSIA | 0.614 | 0.923 | 0.815 | Mcl-1 Inhibitors | nih.gov |

| HQSAR | 0.603 | 0.662 | 0.743 | Mcl-1 Inhibitors | nih.gov |

Virtual Screening and De Novo Design of Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This process can be either structure-based, relying on docking to the target's binding site, or ligand-based, using the structure of a known active compound as a template. mdpi.com For a scaffold like this compound, virtual screening can rapidly identify diverse analogues with the potential for desired biological activity.

The insights gained from QSAR and molecular docking studies are instrumental in guiding both virtual screening and the de novo design of novel compounds. nih.gov For instance, the contour maps from a 3D-QSAR study on pyrrolidine derivatives highlighted favorable and unfavorable structural modifications, which led to the design of four new compounds with predicted high inhibitory activity against Mcl-1. nih.gov

Multi-step virtual screening protocols often combine different filtering methods to improve the efficiency of identifying promising hits. nih.gov A typical workflow might involve an initial ligand-based pharmacophore screen followed by structure-based molecular docking of the resulting hits. nih.govnih.gov This tiered approach helps to manage the vast chemical space of compound libraries and focuses computational resources on the most promising candidates. nih.gov The final selected compounds can then be synthesized and subjected to experimental validation, creating a resource-efficient pipeline for drug discovery.

Future Perspectives and Interdisciplinary Research on 3 4 Chlorophenyl 3 Pyrrolidinemethanol

Emerging Methodologies in Pyrrolidine (B122466) Scaffold Synthesis

The synthesis of polysubstituted pyrrolidines, such as 3-(4-chlorophenyl)-3-pyrrolidinemethanol and its analogs, has been a focus of significant innovation. acs.org While traditional methods often rely on the modification of existing pyrrolidine rings like proline, modern strategies increasingly favor the construction of the ring from acyclic precursors. mdpi.com This approach allows for greater flexibility in introducing diverse substituents and controlling stereochemistry, which is crucial for biological activity. researchgate.net

Emerging synthetic strategies that could be applied to create novel libraries around the this compound core include:

Multicomponent Reactions (MCRs) : These reactions combine three or more starting materials in a single step to form complex products, offering high efficiency and atom economy. tandfonline.com The use of MCRs, potentially under microwave irradiation or ultrasonic techniques, can rapidly generate a diverse range of pyrrolidine derivatives for screening. tandfonline.com

[3+2] Cycloaddition Reactions : The reaction of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring with high stereocontrol. acs.orgenamine.net Recent advancements using novel catalysts and reaction conditions have expanded the scope and applicability of this method, making it ideal for creating complex, stereochemically defined pyrrolidine structures. acs.orgtandfonline.com

Catalyst-Driven Approaches : The development of novel organocatalysts and metal catalysts (e.g., iridium, palladium, copper) has enabled new pathways for pyrrolidine synthesis. researchgate.netacs.org These methods can promote asymmetric synthesis, leading to enantiomerically pure compounds, which is often critical for therapeutic efficacy. researchgate.net For instance, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides provides a general and highly selective route to structurally complex pyrrolidines. acs.org

| Methodology | Description | Key Advantages for Synthesizing Analogs |

|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form the final product. tandfonline.com | High efficiency, reduced waste, rapid generation of chemical diversity. |

| [3+2] Dipolar Cycloadditions | Reaction between a 1,3-dipole (like an azomethine ylide) and a dipolarophile (like an alkene) to form a five-membered ring. acs.org | Excellent control over stereochemistry, direct construction of the pyrrolidine ring. acs.org |

| Asymmetric Organocatalysis | Use of small, chiral organic molecules to catalyze reactions, inducing stereoselectivity. researchgate.net | Access to enantiomerically pure compounds, avoids heavy metal contamination. |

| Transition-Metal Catalysis (e.g., Ir, Pd) | Employment of transition metal complexes to enable novel bond formations and cyclization pathways. acs.org | High selectivity, broad substrate scope, access to previously inaccessible structures. acs.org |

Exploration of Unexplored Biological Targets and Pathways

The pyrrolidine scaffold is associated with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.gov Substituted pyrrolidines have been shown to interact with a variety of biological targets, from enzymes like matrix metalloproteinases (MMPs) and DNA gyrase to G-protein coupled receptors. nih.gov

While the precise biological targets of this compound are not extensively defined, its structure suggests potential for interaction with numerous pathways. Future research should aim to move beyond conventional screening and explore novel and underexplored biological targets.

Potential Areas for Exploration:

Anticancer Pathways : Certain polysubstituted pyrrolidines have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines. nih.gov Systematic screening against panels of cancer cells, followed by target identification, could reveal novel anticancer mechanisms. Pathways involving protein kinases, such as Akt, or DNA repair mechanisms could be particularly relevant. nih.govnih.gov

Neurological Targets : The rigid, three-dimensional nature of the pyrrolidine ring makes it a suitable scaffold for targeting receptors and ion channels in the central nervous system. Exploring its activity on targets like serotonin (B10506) (5-HT) receptors or NMDA receptors could uncover potential applications in neuropsychiatric disorders. nih.gov

Infectious Diseases : With the rise of antimicrobial resistance, novel therapeutic agents are urgently needed. Pyrrolidine derivatives have shown activity against bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov Screening this compound and its analogs against a broad spectrum of bacterial and viral targets could identify new leads for anti-infective drugs.

| Potential Target Class | Rationale / Example Pathways | Therapeutic Area |

|---|---|---|

| Protein Kinases | Many pyrrolidine-containing molecules inhibit kinases; potential to modulate signaling pathways like PI3K/Akt. nih.gov | Oncology, Inflammation |

| DNA-Interacting Enzymes | Known pyrrolidine derivatives inhibit bacterial DNA gyrase and topoisomerase IV. nih.gov | Infectious Diseases |

| GPCRs | Scaffold is suitable for CNS targets; potential activity at serotonin or dopamine (B1211576) receptors. nih.gov | Neurology, Psychiatry |

| Proteases | Some derivatives inhibit matrix metalloproteinases (MMPs), involved in cancer metastasis and inflammation. nih.gov | Oncology, Inflammatory Disorders |

Advanced Approaches in Pharmacological Profiling and Mechanistic Elucidation

To understand the therapeutic potential and mechanism of action of this compound, advanced pharmacological profiling techniques are essential. These methods move beyond simple binding assays to provide a comprehensive view of a compound's interactions within a complex biological system. broadinstitute.org

High-Content Screening (HCS) : Utilizing automated fluorescence microscopy and image-based analysis, HCS can simultaneously measure multiple cellular parameters (e.g., cell morphology, protein localization, organelle health) in response to compound treatment. broadinstitute.org This provides a detailed "fingerprint" of the compound's cellular effects, offering clues to its mechanism of action.

Activity-Based Protein Profiling (ABPP) : ABPP is a powerful chemical proteomic strategy that uses chemical probes to map the active sites of enzymes across the entire proteome. frontiersin.org A competitive ABPP approach could identify the direct protein targets of this compound in native biological systems. Advanced ABPP methods like isoTOP-ABPP can provide quantitative profiles of enzyme activity and target engagement. frontiersin.org

Cellular Thermal Shift Assay (CETSA) : This technique assesses the binding of a compound to its target protein in living cells by measuring changes in the protein's thermal stability. nih.gov CETSA and its proteome-wide extension, thermal proteome profiling (TPP), can confirm target engagement in a physiological context and identify off-target effects. nih.gov

These advanced techniques can accelerate the identification of lead compounds and provide crucial insights into their mechanisms, which is a key step in drug development. drugtargetreview.comdrugtargetreview.com

Integration with Omics Technologies for Systems-Level Understanding of Biological Activity

A true systems-level understanding of a compound's biological activity requires a holistic approach that integrates data from multiple molecular levels. nih.gov Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide comprehensive snapshots of the state of a biological system. nih.gov Integrating these datasets can reveal the complex network of changes induced by this compound, from gene expression to metabolic output. nih.govfrontiersin.org

Transcriptomics : By analyzing the complete set of RNA transcripts (the transcriptome), researchers can determine how the compound alters gene expression. This can reveal the cellular pathways that are activated or inhibited. mdpi.com

Proteomics : This involves the large-scale study of proteins. Quantitative proteomics can identify changes in protein abundance or post-translational modifications following compound treatment, helping to pinpoint the affected signaling networks and validate targets. nih.gov

Metabolomics : As the downstream output of genomic and proteomic activity, the metabolome provides a direct functional readout of the cell's physiological state. libretexts.org Metabolic profiling can identify biomarkers of the compound's efficacy and reveal its impact on cellular metabolism. mdpi.com

By combining these multi-omics datasets, researchers can construct detailed models of the compound's mechanism of action, identify biomarkers for its effects, and better predict its therapeutic potential. biobide.comnih.gov This integrated, systems biology approach represents the future of pharmacology and drug discovery. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.